7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
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Overview
Description
PMID29334795-Compound-66 is a small molecular drug known for its interaction with the histamine H3 receptor. This compound has been studied for its potential therapeutic applications, particularly in the central nervous system and peripheral nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29334795-Compound-66 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of PMID29334795-Compound-66 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PMID29334795-Compound-66 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: Used as a model compound to study histamine receptor interactions and related chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and other conditions related to histamine receptor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histamine receptors
Mechanism of Action
PMID29334795-Compound-66 exerts its effects by binding to the histamine H3 receptor, a G-protein coupled receptor. This binding inhibits adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate levels and subsequent modulation of neurotransmitter release. The compound’s interaction with the receptor also affects intracellular calcium mobilization and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Histamine H3 receptor antagonists: These compounds share a similar mechanism of action by targeting the histamine H3 receptor.
G-protein coupled receptor modulators: These compounds modulate the activity of various G-protein coupled receptors, similar to PMID29334795-Compound-66
Uniqueness
PMID29334795-Compound-66 is unique due to its specific interaction with the histamine H3 receptor and its potential therapeutic applications in the central nervous system and peripheral nervous system. Its distinct chemical structure and binding properties set it apart from other similar compounds .
Properties
Molecular Formula |
C27H34N4O3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C27H34N4O3/c32-27-28-24-5-2-6-25(26(24)34-27)31-17-15-29(16-18-31)19-20-7-9-22(10-8-20)33-23-11-13-30(14-12-23)21-3-1-4-21/h2,5-10,21,23H,1,3-4,11-19H2,(H,28,32) |
InChI Key |
MCJUAFCGICUNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)CN4CCN(CC4)C5=CC=CC6=C5OC(=O)N6 |
Origin of Product |
United States |
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